Product packaging for 3-Acetamido-1-Boc-piperidine(Cat. No.:CAS No. 129888-62-6)

3-Acetamido-1-Boc-piperidine

Cat. No.: B12282696
CAS No.: 129888-62-6
M. Wt: 242.31 g/mol
InChI Key: IRYIEVNNJRRABT-UHFFFAOYSA-N
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Description

3-Acetamido-1-Boc-piperidine is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O3 B12282696 3-Acetamido-1-Boc-piperidine CAS No. 129888-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-acetamidopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(15)13-10-6-5-7-14(8-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYIEVNNJRRABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198596
Record name 1,1-Dimethylethyl 3-(acetylamino)-1-piperidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129888-62-6
Record name 1,1-Dimethylethyl 3-(acetylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129888-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(acetylamino)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Piperidine Derivatives As Chiral Building Blocks

Piperidine (B6355638) derivatives are a critical class of compounds in organic synthesis, largely due to their prevalence in the structures of natural products and pharmaceuticals. niscpr.res.in The introduction of stereocenters into the piperidine ring creates chiral building blocks that are essential for the enantioselective synthesis of complex molecules.

The strategic importance of chiral piperidine scaffolds includes:

Modulating Physicochemical Properties: The introduction of chiral centers can influence a molecule's three-dimensional shape, which in turn affects properties like solubility and crystal packing.

Enhancing Biological Activities and Selectivity: In drug discovery, the specific stereochemistry of a piperidine-containing molecule is often crucial for its binding affinity and selectivity towards a biological target. beilstein-journals.org

Improving Pharmacokinetic Profiles: The metabolic stability and absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate can be fine-tuned by incorporating chiral piperidine fragments.

Various methods have been developed to access enantiomerically pure piperidines, such as the kinetic resolution of racemic mixtures and asymmetric synthesis from prochiral precursors. beilstein-journals.orggoogle.com For instance, the kinetic resolution of 1-Boc-3-aminopiperidine has been achieved using transaminase enzymes, yielding the (R)-enantiomer with high enantiomeric excess. google.com

Role of N Boc Protection in Synthetic Strategies for Piperidine Scaffolds

The use of protecting groups is a fundamental concept in multi-step organic synthesis, and the N-Boc (tert-butoxycarbonyl) group is one of the most widely employed for protecting the nitrogen atom of piperidines. The N-Boc group offers several advantages in synthetic strategies involving piperidine (B6355638) scaffolds. niscpr.res.in

Key features of N-Boc protection include:

Stability: The Boc group is stable under a wide range of reaction conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents.

Facilitating Synthesis: The presence of the N-Boc group can influence the reactivity and stereoselectivity of reactions at other positions on the piperidine ring. For example, it plays a crucial role in the asymmetric deprotonation of N-Boc-piperidine. whiterose.ac.uk

Ease of Removal: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine without affecting other acid-labile groups if conditions are chosen carefully. nih.gov

The strategic use of N-Boc protection allows for the selective modification of the piperidine ring, making it an indispensable tool in the synthesis of complex molecules containing this heterocyclic motif. niscpr.res.in

Overview of Research on Piperidine Scaffold Chemistry and Its Evolution

Synthesis of 1-Boc-3-piperidone (Key Prochiral Precursor)

1-Boc-3-piperidone is a critical prochiral intermediate for the synthesis of various 3-substituted piperidine derivatives. Its preparation is a foundational step in many synthetic routes.

A common and effective method for synthesizing 1-Boc-3-piperidone involves a three-step sequence starting from 3-hydroxypyridine (B118123). google.com This process is outlined in several patents and is favored for its straightforward transformations. google.comgoogle.com

The sequence begins with the reduction of the pyridine (B92270) ring of 3-hydroxypyridine to form 3-hydroxypiperidine. This is typically achieved using a reducing agent like sodium borohydride (B1222165) in an alkaline aqueous solution. google.com The resulting piperidine's nitrogen is then protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com The final step is the oxidation of the secondary alcohol in the N-Boc-3-hydroxypiperidine intermediate to the corresponding ketone, yielding 1-Boc-3-piperidone. google.com One patented method specifies an Oppenauer oxidation for this last step. google.com

StepReactionReagents and ConditionsOutcome
1 Reduction3-Hydroxypyridine, Sodium Borohydride (NaBH₄), Alkaline solution, Temperature: -5°C to 100°C. google.com3-Hydroxypiperidine
2 N-Boc Protection3-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Alkaline conditions, Organic solvent, Temperature: -10°C to 50°C. google.com1-Boc-3-hydroxypiperidine
3 Oxidation1-Boc-3-hydroxypiperidine, Oppenauer oxidation (e.g., pimelinketone, aluminum isopropoxide). google.com1-Boc-3-piperidone
A summary of the three-step synthesis of 1-Boc-3-piperidone from 3-hydroxypyridine.

The synthesis route starting from 3-hydroxypyridine has been optimized for large-scale industrial production. google.com This approach is noted for its high efficiency, relatively mild reaction conditions, and good product yields, making it suitable for manufacturing. google.com Reports indicate that the reduction step can achieve yields around 80%, while the subsequent Boc protection step can yield approximately 88%. The focus on cost-effectiveness and environmental sustainability is paramount in industrial settings, and this method provides a practical pathway to large quantities of the key 1-Boc-3-piperidone precursor.

Direct Synthesis of 3-Aminopiperidine and N-Boc-Protected Analogs

The introduction of the crucial amine functionality at the 3-position of the piperidine ring can be accomplished through several methods, including direct conversion from the corresponding ketone or construction from acyclic chiral precursors.

Reductive amination of 1-Boc-3-piperidone is a direct and widely used strategy to synthesize 3-amino-1-Boc-piperidine. This method can be performed using various reagents and can be adapted for stereoselective synthesis.

Chemical Methods: A common approach involves the reaction of 1-Boc-3-piperidone with an amine source, followed by reduction of the intermediate imine or enamine. One documented procedure uses ethyl glycinate (B8599266) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent, affording the product in a 62% yield. nih.gov Another strategy involves a condensation reaction with an enantiomerically pure chiral auxiliary, such as (S)- or (R)-tert-butanesulfinamide, followed by a diastereoselective reduction with a reducing agent like sodium borohydride (NaBH₄). google.com This allows for the synthesis of enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine. google.com

Biocatalytic Methods: An increasingly popular green alternative is the use of enzymes. Immobilized ω-transaminases have been successfully used for the asymmetric amination of 1-Boc-3-piperidone. beilstein-journals.orgresearchgate.net Using isopropylamine (B41738) as the amine donor and pyridoxal-5'-phosphate (PLP) as a cofactor, this biocatalytic approach can produce enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine in a single step with high yield and enantiomeric excess. beilstein-journals.org This method is of practical interest for potential industrial-scale applications due to its sustainability. beilstein-journals.org

MethodAmine Source / ReagentsReducing AgentKey Features
Chemical Ethyl glycinate, Acetic acid. nih.govSodium triacetoxyborohydride (NaBH(OAc)₃). nih.govForms racemic N-substituted aminopiperidine; moderate yield (62%). nih.gov
Chiral Auxiliary (S)- or (R)-tert-butanesulfinamide, Pyrrolidine (catalyst). google.comSodium borohydride (NaBH₄). google.comDiastereoselective reduction to produce enantiomerically pure products. google.com
Biocatalytic Isopropylamine. beilstein-journals.orgω-Transaminase (enzyme). beilstein-journals.orgAsymmetric synthesis with high enantiomeric excess; environmentally friendly. beilstein-journals.org
A comparison of different reductive amination strategies for the synthesis of 3-amino-1-Boc-piperidine from 1-Boc-3-piperidone.

The initial steps in the synthesis from L-glutamic acid are crucial for setting up the subsequent cyclization. The process begins with the esterification of both carboxylic acid groups of L-glutamic acid. niscair.res.inresearchgate.net One reported method involves treating L-glutamic acid with thionyl chloride in methanol (B129727) at 0°C, which quantitatively yields the corresponding dimethyl ester hydrochloride salt. niscair.res.in Following esterification and N-protection, the next key step is the reduction of the two ester groups to a diol. niscair.res.inresearchgate.net This transformation is commonly accomplished using sodium borohydride (NaBH₄). niscair.res.inresearchgate.netniscpr.res.in This diol is then further functionalized (e.g., by tosylation) to facilitate the final intramolecular cyclization that forms the piperidine ring system. niscair.res.in

Approaches to Ring Formation of the Piperidine Core

The construction of the piperidine ring is a cornerstone of many synthetic routes targeting piperidine-containing compounds. A variety of cyclization strategies have been developed to achieve this transformation, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Cyclization Reactions (e.g., Alkene Cyclization, Intramolecular Hydride Transfer, Aza-Heck)

A range of cyclization reactions are employed for the synthesis of the piperidine core. These include alkene cyclization, intramolecular hydride transfer, and the aza-Heck reaction. nih.gov

Alkene Cyclization: Gold(I)-catalyzed oxidative amination of unactivated alkenes can be used to form substituted piperidines. nih.gov Another approach involves a palladium-catalyzed enantioselective cyclization using a pyridine-oxazoline ligand. nih.gov

Intramolecular Hydride Transfer: The intramolecular cyclization of amides bearing alkene groups can be achieved through a hydride transfer mechanism. nih.govdntb.gov.ua This reaction is efficient in polar solvents like DMSO and DMF but is sensitive to water. nih.gov The mechanism of this hydride transfer/cyclization has been investigated using DFT calculations. researchgate.net

Aza-Heck Reaction: The enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates provides a redox-neutral pathway to piperidines. nih.govmdpi.com This method is notable for its compatibility with a wide range of substrates that may be susceptible to oxidation. nih.govmdpi.com The use of chiral P-O ligands ensures high selectivity. nih.govmdpi.com Pd(0) systems modified with SPINOL-derived phosphoramidate (B1195095) ligands have been shown to promote highly enantioselective aza-Heck cyclizations of alkenyl N-(tosyloxy)carbamates. acs.orgthieme-connect.com This method has a broad scope and can be used to synthesize both pyrrolidines and piperidines. acs.orgthieme-connect.com Ligand-enabled aza-Heck cyclizations of N-(pentafluorobenzoyloxy)carbamates have also been developed, including efficient non-biased 6-exo cyclizations. acs.org

Below is a table summarizing selected data on these cyclization reactions:

Reaction TypeCatalyst/ReagentKey FeaturesReference
Alkene CyclizationGold(I) complexOxidative amination of non-activated alkenes. nih.gov
Alkene CyclizationPalladium catalyst with pyridine-oxazoline ligandEnantioselective approach. nih.gov
Intramolecular Hydride TransferHeat in polar solvent (DMSO, DMF)Efficient for amides with alkene groups; water-sensitive. nih.govdntb.gov.ua
Aza-Heck ReactionPalladium catalyst with chiral P-O ligandEnantioselective, redox-neutral, broad substrate scope. nih.govmdpi.com
Aza-Heck ReactionPd(0) with SPINOL-derived phosphoramidate ligandsHighly enantioselective for N-(tosyloxy)carbamates. acs.orgthieme-connect.com
Radical-Mediated Cyclization and C-H Amination

Radical-mediated reactions provide a powerful tool for the synthesis of piperidines. These methods often involve the generation of a nitrogen-centered radical which then participates in a cyclization event.

One approach involves the intramolecular radical C-H amination/cyclization of linear amines. nih.gov This can be achieved through electrolysis or with the use of copper catalysts. nih.govresearchgate.net Another strategy utilizes a chiral copper catalyst to enable an enantioselective δ C-H cyanation of acyclic amines, which can then be converted to chiral piperidines. nih.gov This method interrupts the traditional Hofmann-Löffler-Freytag (HLF) reaction pathway. nih.gov The HLF reaction itself, which uses nitrogen radicals for remote C-H functionalization via intramolecular hydrogen atom transfer (HAT), is a significant radical-based approach. researchgate.net

The intramolecular radical cyclization of linear amino-aldehydes can be catalyzed by cobalt(II), although this can sometimes lead to the formation of a linear alkene byproduct. nih.gov Polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes via intramolecular radical cyclization initiated by triethylborane. mdpi.com

Visible light has been utilized to initiate an iodine-catalyzed Csp3–H amination, leading to piperidine synthesis. acs.org This reaction involves two catalytic cycles: a radical C–H functionalization and an iodine-catalyzed C–N bond formation. acs.org Ground state radical-mediated intramolecular C-H amination has also been reported to produce 1-methyl-1,2,3,4-tetrahydroquinolines. acs.org

Intramolecular Hydroamination/Cyclization Cascades

Intramolecular hydroamination reactions offer a direct and atom-economical route to piperidines. These reactions involve the addition of an N-H bond across a C-C multiple bond.

A reductive hydroamination/cyclization cascade of alkynes, mediated by acid, proceeds through an enamine and iminium ion intermediate to form piperidines. nih.govmdpi.com Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is an effective method for forming various cyclic amines, including piperidines. organic-chemistry.org Similarly, phosphinegold(I)-bis-p-nitrobenzoate complexes catalyze the asymmetric intramolecular hydroamination of allenes to produce vinyl piperidines with high enantiomeric excess. organic-chemistry.org

Copper complexes have been shown to effectively catalyze the intramolecular hydroamination of terminal olefins in saturated fatty secondary amines. nih.gov A metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines provides stereoselective access to piperidine derivatives. researchgate.net

Annulation and Cycloaddition Reactions (e.g., [2+2] Intramolecular Cycloaddition)

Annulation and cycloaddition reactions are powerful strategies for constructing the piperidine ring in a convergent manner. These reactions involve the formation of multiple bonds in a single step.

Divergent intermolecular coupling strategies allow for the synthesis of diverse N-heterocycles, including piperidines, directly from olefins. nih.gov The key to this divergent process is the ability to switch between radical and polar mechanisms. nih.gov A [5+1] annulation method catalyzed by iridium(III) involves a sequential cascade of hydroxyl oxidation, amination, and imine reduction. nih.gov

A highly enantioselective [4+2] annulation has been developed via an organocatalytic Mannich-reductive cyclization, providing a one-pot synthesis of functionalized piperidines from N-PMP aldimine and aqueous glutaraldehyde. rsc.org Phosphine-catalyzed [4+2] cycloadditions of α-substituted 2,3-butadienoates with imines are also well-established methods. researchgate.net A catalytic asymmetric vinylogous Mannich/annulation/acylation process of 2-ethylidene 1,3-indandiones and isatin (B1672199) N-Boc ketimines has been developed to access chiral spiro-oxindole piperidine derivatives. bohrium.com

Dearomatization of Pyridine Derivatives

The dearomatization of readily available pyridine derivatives is an attractive and increasingly utilized strategy for the synthesis of substituted piperidines. This approach allows for the direct conversion of a flat aromatic ring into a three-dimensional saturated heterocycle.

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to prepare stereochemically defined 3- and 3,4-substituted piperidines. nih.govacs.orgwhiterose.ac.uk This method utilizes a one-pot amine oxidase/ene imine reductase cascade. nih.govacs.orgwhiterose.ac.uk

Oxidative dearomatization of pyridines can be mediated by arenophiles, such as N-methyl-1,2,4-triazoline-3,5-dione (MTAD), to produce dihydropyridine (B1217469) cis-diols and epoxides. chemistryviews.orgnih.gov This method does not require prior activation of the pyridine substrate. chemistryviews.orgnih.gov The dearomatization of pyridinium (B92312) salts using a rhodium/BINAP catalytic system and boronic acid can lead to enantioenriched dihydropyridines, which can then be reduced to piperidine derivatives. mdpi.com Similarly, a copper-hydride catalyzed stereoselective 1,4-dearomatization of pyridines with styrenes yields 1,4-dihydropyridines that can be subsequently reduced to piperidines. mdpi.com

A rhodium-catalyzed reductive transamination reaction provides a rapid route to a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantioselectivities. researchgate.net

Advances in Catalytic Approaches for Piperidine Synthesis

The piperidine ring is a fundamental scaffold in a vast number of pharmaceuticals and natural products. Consequently, the development of efficient and stereoselective methods for its synthesis is a significant focus of chemical research. Modern catalytic strategies offer powerful tools to construct these valuable heterocyclic systems, including the precursors for this compound. These advanced methods often provide superior control over stereochemistry and functional group tolerance compared to classical approaches.

Metal-Catalyzed Hydrogenation and Reduction Strategies

The asymmetric hydrogenation of pyridine derivatives represents one of the most direct and atom-economical routes to chiral piperidines. dicp.ac.cnresearchgate.net However, the inherent aromatic stability of the pyridine ring and its tendency to poison metal catalysts present significant challenges. dicp.ac.cn To overcome these issues, strategies involving the activation of pyridines, often by forming pyridinium salts, have been developed to facilitate reduction under milder conditions. dicp.ac.cnacs.org

Rhodium-based catalysts have proven particularly effective in this area. A notable development is the rhodium-catalyzed reductive transamination of pyridinium salts, which allows for the synthesis of a wide array of chiral piperidines with high diastereo- and enantioselectivity. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which displaces the nitrogen atom of the pyridinium ring while inducing chirality in the final piperidine product. dicp.ac.cn This approach avoids the need for high-pressure hydrogen gas and is tolerant of various functional groups. dicp.ac.cn

Another powerful strategy involves a three-step process: i) partial reduction of pyridine, ii) rhodium-catalyzed asymmetric carbometalation (a reductive Heck-type reaction), and iii) a subsequent reduction to furnish the fully saturated piperidine ring. acs.orgsnnu.edu.cn This methodology enables the enantioselective introduction of aryl or vinyl groups at the 3-position of the piperidine ring from corresponding boronic acids, providing access to important pharmaceutical precursors like those for Niraparib and Preclamol. snnu.edu.cn

Palladium-on-carbon (Pd/C) is also a widely used catalyst for the hydrogenation of partially reduced pyridine intermediates, such as dihydropyridines, to yield the corresponding piperidines. snnu.edu.cnnih.gov This step is often the final saturation stage in a multi-step sequence. For instance, dihydropyridines formed from a Rh(I)-catalyzed C–H activation/electrocyclization can be effectively hydrogenated using Pd/C. nih.gov

Table 1: Selected Metal-Catalyzed Methods for Chiral Piperidine Synthesis
Catalyst SystemSubstrateReaction TypeKey FeaturesReference
Rhodium Complex / Formic AcidPyridinium SaltsReductive TransaminationProvides chiral piperidines with high diastereo- and enantioselectivity; avoids H₂ gas. dicp.ac.cn
Rh-catalyst / Chiral LigandPhenyl pyridine-1(2H)-carboxylate & Arylboronic AcidsAsymmetric Reductive HeckThree-step process to enantioenriched 3-substituted piperidines. acs.orgsnnu.edu.cn
Palladium-on-Carbon (Pd/C) / H₂DihydropyridinesHydrogenationCommonly used for the final saturation step to form the piperidine ring. snnu.edu.cn
Iridium Complex / Alkyl HalidesPyrazinesAsymmetric HydrogenationActivation of the heterocycle with alkyl halides enables hydrogenation to chiral piperazines. acs.org

Organocatalysis and Photocatalysis in Piperidine Synthesis

Organocatalysis and photocatalysis have emerged as powerful alternatives to metal-based systems, offering unique reactivity and often operating under mild, environmentally benign conditions. conicet.gov.armdpi.com These methods have been successfully applied to the enantioselective synthesis of highly functionalized piperidines.

Organocatalytic approaches frequently utilize small chiral organic molecules, such as proline and its derivatives or Cinchona alkaloids, to catalyze reactions. ucd.ieacs.org A prominent strategy is the intramolecular aza-Michael reaction, where a chiral organocatalyst promotes the cyclization of a linear precursor containing a nitrogen nucleophile and an activated alkene. mdpi.com This method provides enantiomerically enriched di- and tri-substituted piperidines. mdpi.com Multicomponent reactions, which assemble the piperidine ring from three or more simple starting materials in a single step, are also well-suited to organocatalysis. conicet.gov.ar For example, p-sulfonic acid calixarenes have been used as recyclable organocatalysts for the one-pot, pseudo-five-component synthesis of densely substituted piperidines from β-ketoesters, aromatic aldehydes, and amines. conicet.gov.ar A hybrid bio-organocatalytic cascade has also been developed, using a transaminase enzyme to generate a reactive cyclic imine intermediate in situ, which then undergoes a proline-catalyzed Mannich reaction to form 2-substituted piperidines. ucd.iersc.org

Visible-light photocatalysis offers another innovative route to piperidine synthesis. rsc.orgrsc.org These reactions use a photocatalyst, often an iridium or ruthenium complex, that becomes highly oxidizing or reducing upon light absorption. nih.govnih.gov This allows for the generation of radical intermediates under exceptionally mild conditions. One such application is the epimerization of substituted piperidines, where a photocatalytic cycle combined with a hydrogen atom transfer (HAT) agent can convert a less stable stereoisomer into the more thermodynamically stable one with high diastereoselectivity. nih.gov Photocatalysis also enables novel cyclization strategies. For instance, a radical cascade cyclization involving the tandem trifluoromethylation–arylation of unactivated alkenes can be initiated by visible light to construct fused piperidine ring systems without the need for transition metals. rsc.orgrsc.org

Table 2: Selected Organocatalytic and Photocatalytic Methods for Piperidine Synthesis
Catalysis TypeCatalyst/ReagentReaction TypeKey FeaturesReference
Organocatalysisp-Sulfonic acid calix[n]arenesMulticomponent Domino ReactionEnvironmentally benign, one-pot synthesis of highly functionalized piperidines. conicet.gov.ar
OrganocatalysisQuinoline Organocatalyst / TFAIntramolecular Aza-Michael ReactionEnantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines. mdpi.com
Hybrid Bio-OrganocatalysisTransaminase / L-prolineCascade Mannich ReactionCombines enzymatic generation of an intermediate with an organocatalytic C-C bond formation. ucd.iersc.org
PhotocatalysisIr(ppy)₃ / HAT catalystPiperidine EpimerizationConverts readily accessible piperidine stereoisomers to their more stable counterparts. nih.gov
PhotocatalysisOrganic Dye (e.g., Eosin Y)Radical Cascade CyclizationTransition metal-free synthesis of fused piperidines via difunctionalization of alkenes. rsc.orgrsc.org

An in-depth examination of the stereochemical control and enantioselective synthesis of this compound reveals sophisticated strategies in modern organic chemistry. The production of enantiomerically pure forms of this compound is critical, as it serves as a valuable building block for pharmacologically active molecules. beilstein-journals.org This article explores the primary asymmetric methodologies employed, focusing on both biocatalytic and transition metal-catalyzed approaches.

Derivatization and Functionalization Strategies of the 3 Acetamido 1 Boc Piperidine Scaffold

Amide and Amine Functionalization

The functionalization of the 3-acetamido-1-Boc-piperidine scaffold primarily involves transformations at the 3-position. While the acetamido group itself can be a target for derivatization, it is often the precursor to a primary amine which then undergoes a variety of functionalization reactions.

Acylation and Alkylation Reactions

Direct N-acylation and N-alkylation of the amide nitrogen within the 3-acetamido group of this compound are not commonly reported synthetic strategies. The low nucleophilicity of the amide nitrogen, due to the delocalization of its lone pair of electrons into the adjacent carbonyl group, makes these reactions challenging under standard conditions.

However, after deacetylation to reveal the corresponding 3-amino-1-Boc-piperidine, the resulting primary amine is readily alkylated. Standard alkylation conditions, such as the use of alkyl halides in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF), can be employed to introduce various alkyl substituents at the 3-position.

Amide Coupling Reactions

The 3-amino-1-Boc-piperidine intermediate is a valuable synthon for a wide range of amide coupling reactions. These reactions are fundamental in the construction of more complex molecules, including many biologically active compounds. The coupling of a carboxylic acid to the 3-amino group is typically facilitated by a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents efficiently promote the formation of an amide bond under mild reaction conditions, leading to high yields of the desired N-(1-Boc-piperidin-3-yl)amides. The choice of coupling reagent and reaction conditions can be optimized to minimize side reactions and epimerization, particularly when chiral carboxylic acids are used.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentFull NameActivating Species
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateO-Acyl(tetramethyl)isouronium salt
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateO-Acyl(tetramethyl)isouronium salt
DCCDicyclohexylcarbodiimideO-Acylisourea
DICDiisopropylcarbodiimideO-Acylisourea

Formation of Urea (B33335) Derivatives

The synthesis of urea derivatives from 3-amino-1-Boc-piperidine provides access to a class of compounds with significant pharmacological interest. A common and efficient one-pot procedure involves the in-situ generation of a highly electrophilic isocyanate intermediate from the Boc-protected amine. This can be achieved by treating the 3-amino-1-Boc-piperidine with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base such as 2-chloropyridine. The resulting isocyanate readily reacts with a wide range of primary and secondary amines to furnish unsymmetrical urea derivatives in high yields.

Alternatively, the reaction of 3-amino-1-Boc-piperidine with an isocyanate is a straightforward method for the synthesis of urea derivatives. This approach allows for the introduction of a diverse array of substituents on the newly formed urea moiety, depending on the structure of the chosen isocyanate.

Sulfonyl Derivatization

Sulfonamides are a key functional group in many pharmaceutical agents. The 3-amino-1-Boc-piperidine scaffold can be readily converted to its corresponding sulfonamide derivatives. This transformation is typically achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an inert solvent like dichloromethane (B109758). This reaction allows for the introduction of a wide variety of sulfonyl groups, leading to the synthesis of novel sulfonamide derivatives of the piperidine (B6355638) core.

Protecting Group Chemistry in Modular Synthesis

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen plays a crucial role in the modular synthesis of complex molecules based on the this compound scaffold. Its stability under a range of reaction conditions and its facile removal under specific acidic conditions make it an ideal protecting group for orchestrating multi-step synthetic sequences.

Boc-Deprotection Methodologies (e.g., Trifluoroacetic Acid Treatment)

The removal of the Boc protecting group is a key step in many synthetic routes, unmasking the secondary amine of the piperidine ring for further functionalization. The most common and effective method for Boc deprotection is treatment with a strong acid, with trifluoroacetic acid (TFA) being the reagent of choice. peptide.com

The reaction is typically carried out by dissolving the Boc-protected piperidine in a solvent such as dichloromethane (DCM) and treating it with TFA. The concentration of TFA and the reaction time can be varied depending on the substrate and the desired selectivity. Common conditions include using a mixture of TFA and DCM (e.g., 25-50% v/v) or neat TFA. peptide.com The reaction is usually performed at room temperature and is often complete within a few hours. peptide.com Following the reaction, the excess TFA and solvent are typically removed under reduced pressure. The resulting piperidine is often obtained as its trifluoroacetate (B77799) salt, which can be used directly in subsequent steps or neutralized with a base to yield the free amine.

Table 2: Typical Conditions for Boc Deprotection using TFA

ReagentsSolventTemperatureTypical Reaction Time
Neat TFANoneRoom Temperature1-2 hours
25-50% TFA in DCMDichloromethane (DCM)Room Temperature1-4 hours
TFADichloromethane (DCM)0 °C to Room Temperature30 minutes - 2 hours

The mechanism of Boc deprotection with TFA involves the protonation of the carbamate (B1207046) oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine. This efficient and high-yielding reaction is a cornerstone of modern organic synthesis, enabling the modular construction of complex molecules.

Fmoc-Deprotection Strategies

While the this compound scaffold does not intrinsically contain a 9-fluorenylmethoxycarbonyl (Fmoc) group, it is often incorporated into larger molecules, particularly peptides or peptide-mimetics, where Fmoc is a commonly used protecting group for amino functionalities. The deprotection of the Fmoc group is a critical step in solid-phase peptide synthesis (SPPS) and related synthetic strategies. nih.govacsgcipr.org Understanding the available Fmoc-deprotection strategies is therefore relevant when utilizing the piperidine scaffold in such contexts.

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. nih.govresearchgate.net A mild base, typically a secondary amine, abstracts the acidic proton on the 9-position of the fluorene (B118485) ring, leading to the elimination of dibenzofulvene (DBF). nih.govresearchgate.net The liberated amine can then participate in the subsequent coupling reaction. The reactive DBF intermediate is trapped by the amine base to form a stable adduct, driving the reaction to completion. nih.govspringernature.com

The most common reagent for Fmoc removal is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.de However, various alternative reagents and conditions have been developed to address specific challenges such as aspartimide formation or to improve the safety and regulatory profile of the process. nih.gov

Key strategies for Fmoc deprotection include:

Standard Piperidine Deprotection: A solution of 20-30% piperidine in DMF is widely used for efficient Fmoc removal. springernature.comacs.org

Alternative Amine Bases: To mitigate side reactions or for operational reasons, other cyclic secondary amines can be employed. 4-methylpiperidine (B120128) has been shown to be as efficient as piperidine. iris-biotech.descielo.org.mx Piperazine is another viable, albeit less basic, alternative. nih.gov

Non-nucleophilic Bases: The use of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in lower concentrations (e.g., 2% DBU with 2% piperidine in DMF), can also effect Fmoc removal and is sometimes preferred for sensitive sequences. iris-biotech.de

A comparison of common Fmoc deprotection reagents is presented below.

Reagent(s)Typical ConcentrationSolventKey Characteristics
Piperidine (PP)20% (v/v)DMFStandard, highly effective reagent. nih.goviris-biotech.de
4-Methylpiperidine (4MP)20% (v/v)DMFEqually efficient as piperidine, not a controlled substance. nih.goviris-biotech.descielo.org.mx
Piperazine (PZ)10% (w/v)DMF/EthanolLess basic alternative, may require modified conditions. nih.gov
DBU2% (v/v)DMFNon-nucleophilic, can be used in lower concentrations, sometimes with a scavenger. iris-biotech.de

Regioselective and Chemoselective Transformations

Regioselective and chemoselective transformations are crucial for precisely modifying the this compound scaffold without affecting other functional groups. The two primary functional handles on the scaffold are the N-Boc protected amine and the C-H bonds of the piperidine ring.

Chemoselectivity primarily revolves around the differential reactivity of the N-Boc group and the C3-acetamido group. The N-Boc group is a carbamate that is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) or thermally, while the acetamido group is a more robust amide. acs.orgpeptide.com This allows for the selective deprotection of the piperidine nitrogen, enabling subsequent functionalization such as N-alkylation or N-arylation, while keeping the acetamido group intact. Thermolytic deprotection of N-Boc groups in continuous flow offers a method that can be tuned by temperature, potentially allowing for selective removal in the presence of other temperature-sensitive groups. acs.org

Regioselectivity focuses on the selective functionalization of specific C-H bonds on the piperidine ring. Direct C-H functionalization is a powerful tool for derivatization. However, the positions on the piperidine ring exhibit different reactivities.

C2 and C4 Functionalization: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed for the site-selective functionalization of N-Boc-piperidine. The regioselectivity can be controlled by the choice of catalyst and the specific protecting group on the nitrogen. For instance, different rhodium catalysts can direct functionalization to the C2 or C4 positions. d-nb.infonih.govnih.gov

C3 Functionalization: Direct C-H functionalization at the C3 position is challenging due to the deactivating inductive effect of the ring nitrogen. d-nb.infonih.gov An indirect, yet effective, strategy involves an initial cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive, regioselective ring-opening of the resulting cyclopropane (B1198618) to introduce substituents at the C3 position. d-nb.infonih.govnih.gov

The following table summarizes strategies for regioselective functionalization of the N-Boc-piperidine core.

PositionStrategyReagents/CatalystsOutcome
C2Direct C-H InsertionRh₂(R-TCPTAD)₄, Aryldiazoacetate2-Substituted Piperidine Analogues d-nb.infonih.govnih.gov
C4Direct C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄ (with N-α-oxoarylacetyl group)4-Substituted Piperidine Analogues d-nb.infonih.gov
C3Indirect Functionalization1. Cyclopropanation of N-Boc-tetrahydropyridine 2. Reductive Ring-Opening3-Substituted Piperidine Analogues d-nb.infonih.govnih.gov

Strategies for Analogue Synthesis and Library Generation

The this compound scaffold is an excellent starting point for the synthesis of analogues and the generation of chemical libraries for drug discovery programs. The strategies for creating such libraries rely on the controlled and diverse functionalization of the core structure.

A primary strategy involves the selective deprotection of the N-Boc group to liberate the piperidine nitrogen. The resulting secondary amine can then be subjected to a wide array of chemical transformations to introduce diversity. These include, but are not limited to:

N-Alkylation: Reaction with various alkyl halides or reductive amination with aldehydes and ketones.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides.

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.

Furthermore, the regioselective C-H functionalization methods described previously (Section 4.3) can be employed in a combinatorial fashion to introduce substituents around the piperidine ring. By combining N-functionalization with C-functionalization at the C2, C3, and C4 positions, a large and structurally diverse library of analogues can be systematically generated. The synthesis of enantiomerically pure 3-amino piperidine derivatives, often starting from natural amino acids like L-glutamic acid, provides access to stereochemically defined scaffolds, which is critical for building libraries of drug-like molecules. researchgate.net

Virtual Library Generation through Functionalization Enumeration

In parallel with synthetic efforts, computational methods can be used to explore the accessible chemical space around the this compound scaffold. Virtual library generation through functionalization enumeration is a powerful in silico strategy to design and prioritize compounds for synthesis.

This process involves:

Defining the Scaffold: The core structure of 3-acetamido-piperidine (after Boc deprotection) is defined as the fixed template.

Identifying Points of Diversification: Key reaction sites are identified. For this scaffold, the primary site is the piperidine nitrogen. Additional sites can be the C2, C3, and C4 positions of the ring, assuming the use of the regioselective chemistries outlined above.

Selecting Reagent Lists: For each diversification point, a list of virtual "reagents" or building blocks (R-groups) is compiled. These R-groups are selected based on desired physicochemical properties (e.g., size, polarity, charge) and, importantly, synthetic tractability.

Enumeration: The scaffold is computationally combined with the selected R-groups at each diversification point to generate a large virtual library of potential products.

For example, a virtual library could be designed by enumerating various substituents at the N1 position of the piperidine ring.

ScaffoldDiversification PointVirtual Reagent Set (R-group)Example Virtual Products
3-Acetamido-piperidineN1 PositionAlkyl halides, Aryl halides, Carboxylic acidsN-benzyl-3-acetamidopiperidine, N-phenyl-3-acetamidopiperidine, N-benzoyl-3-acetamidopiperidine

The resulting virtual library can then be filtered based on calculated properties such as molecular weight, lipophilicity (logP), and drug-likeness scores to prioritize a smaller, more focused set of compounds for actual synthesis and biological screening.

Role and Applications in Advanced Chemical Synthesis and Molecular Design

Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 3-Acetamido-1-Boc-piperidine makes it an invaluable intermediate in the multistep synthesis of complex organic molecules, particularly those of pharmaceutical interest. The tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective reactions at other positions of the molecule before its removal under acidic conditions. This controlled reactivity is crucial in lengthy synthetic sequences.

One of the most notable applications is in the synthesis of neuraminidase inhibitors, such as the antiviral drug oseltamivir (B103847). nih.govwikipedia.orgnih.gov Various synthetic routes to oseltamivir have utilized derivatives of 3-aminopiperidine, for which this compound is a direct and stable precursor. chimia.chresearchgate.net The piperidine ring forms a core part of the final drug's cyclohexene (B86901) scaffold, and the amino group at the 3-position is essential for its biological activity. The synthesis involves transforming the piperidine into a highly functionalized cyclohexene ring system, a process where the initial stereochemistry and functionality of the piperidine intermediate are critical. nih.gov

The compound also serves as a starting material in Diversity-Oriented Synthesis (DOS) programs, which aim to create libraries of structurally diverse small molecules. nih.gov By using this compound as a core scaffold, chemists can introduce complexity and diversity through a series of controlled chemical transformations, leading to novel compounds with potential biological activities.

Complex Molecule TargetTherapeutic AreaRole of this compound
Oseltamivir (Tamiflu®)Antiviral (Influenza)Precursor to the core 3-amino-piperidine-derived cyclohexene scaffold. nih.govwikipedia.orgchimia.ch
Dipeptidyl peptidase-4 (DPP-4) InhibitorsAntidiabeticServes as a key building block for the aminopiperidine moiety, which interacts with the S1 and S2 pockets of the enzyme. nih.govmdpi.com
Anaplastic Lymphoma Kinase (ALK) InhibitorsAnticancerUsed to construct the piperidine carboxamide core of potent and selective ALK inhibitors. nih.gov
Kinase InhibitorsVarious (e.g., Oncology)Provides a versatile scaffold for developing small molecule kinase inhibitors. nih.goved.ac.ukmdpi.com

Utilization as a 3D Building Block for Chemical Space Exploration

In modern drug discovery, there is a significant emphasis on moving beyond flat, two-dimensional molecules to explore the vastness of three-dimensional chemical space. nih.gov Saturated heterocyclic scaffolds like piperidine are ideal for this purpose, as they provide defined three-dimensional shapes. This compound is an exemplary 3D building block used in fragment-based drug discovery (FBDD) and other chemical space exploration strategies. rsc.orgrsc.org

The non-planar, chair-like conformation of the piperidine ring allows substituents to be projected into 3D space with specific vectors, which can lead to improved binding interactions with biological targets. rsc.org The acetamido and Boc-protected amine groups serve as functional handles for further chemical modifications, allowing chemists to systematically build upon the piperidine core and explore the surrounding chemical space. rsc.orgastx.com This approach has been used to generate libraries of novel 3D fragments with desirable molecular properties for use in drug discovery campaigns. rsc.org

The utility of this compound is significantly enhanced when it is integrated into modular synthetic platforms. nih.govnews-medical.netchemrxiv.org These platforms are designed for the rapid and systematic elaboration of simple building blocks into more complex, lead-like compounds. nih.govchemrxiv.org In such a system, this compound can be one of several modules that are combined in a programmable fashion.

For instance, a modular approach might involve coupling the deprotected 3-amino-1-Boc-piperidine with a variety of carboxylic acids, sulfonyl chlorides, or other electrophiles. nih.gov Subsequently, the Boc group can be removed and the piperidine nitrogen can be functionalized, creating a library of compounds with diversity at multiple points. This strategy streamlines the synthesis of complex piperidines, making it more efficient than traditional multi-step methods. news-medical.net This modularity is a powerful tool for medicinal chemists, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

Scaffold for Peptidomimetic Design and Conformational Control

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.govresearchgate.netnih.govmdpi.com The piperidine ring is an excellent scaffold for this purpose because it can be used to constrain the conformation of appended side chains, mimicking the secondary structures of peptides like β-turns. nih.govmdpi.com

Precursor for the Development of Bioactive Chemical Scaffolds

The inherent structural features of this compound make it a versatile precursor for a wide range of bioactive chemical scaffolds. researchgate.netthieme-connect.com The piperidine motif itself is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov By chemically modifying this compound, researchers have developed potent and selective inhibitors for various biological targets.

A significant application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. researchgate.netoatext.com The 3-aminopiperidine moiety, readily derived from this compound, is a common feature in many DPP-4 inhibitors, where it interacts with key residues in the enzyme's active site. nih.govmdpi.comnih.gov

Furthermore, this compound has been utilized in the synthesis of kinase inhibitors. nih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. nih.gov The piperidine scaffold can be elaborated to present functional groups in a precise orientation to interact with the ATP-binding site of specific kinases, leading to potent and selective inhibition.

Bioactive Scaffold ClassTarget Enzyme/ReceptorTherapeutic Application
Aminopiperidine-based inhibitorsDipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes nih.govmdpi.comresearchgate.net
Piperidine CarboxamidesAnaplastic Lymphoma Kinase (ALK)Cancer nih.gov
Substituted PiperidinesVarious KinasesCancer, Inflammatory Diseases nih.govmdpi.com

Construction of Bicyclic and Polycyclic Nitrogen-Containing Systems

Beyond its use as a monocyclic scaffold, this compound is a valuable starting material for the construction of more complex bicyclic and polycyclic nitrogen-containing systems. mdpi.com These rigid structures are of great interest in drug discovery as they can pre-organize functional groups for optimal interaction with a biological target, often leading to increased potency and selectivity.

Synthetic strategies often involve intramolecular reactions where functional groups on the piperidine ring react to form a new ring. For example, the nitrogen of the deprotected acetamido group can act as a nucleophile in a cyclization reaction with an electrophilic center introduced elsewhere on the molecule. semanticscholar.org Similarly, the piperidine nitrogen itself can participate in cyclization reactions to form bridged or fused ring systems. whiterose.ac.uk This approach has been used to synthesize a variety of nitrogen-containing bicyclic structures, such as indolizidines and quinolizidines, which are core structures in many natural products and pharmacologically active compounds. mdpi.comsemanticscholar.org

Advanced Analytical and Computational Studies

Spectroscopic Characterization for Structural Elucidation

Detailed experimental data required for a thorough spectroscopic characterization of 3-Acetamido-1-Boc-piperidine is not available. This includes specific peak lists and assignments for NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and conformational analysis studies for this compound are not documented in the searched sources.

Mass Spectrometry (MS)

The mass spectrum and detailed fragmentation analysis of this compound, which are crucial for confirming its molecular weight and structure, have not been found.

Infrared (IR) Spectroscopy

Characteristic IR absorption frequencies corresponding to the functional groups (amide, carbamate (B1207046), piperidine (B6355638) ring) of this compound are not available.

Chromatographic Methods for Purification and Analysis

While general chromatographic methods are widely used for compounds of this class, specific protocols optimized for the purification, purity assessment, or stereoisomer analysis of this compound are not described in the available literature.

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

Validated HPLC methods, including column specifications, mobile phase composition, and detector parameters for the analysis of this compound, have not been identified.

Gas Chromatography (GC) with Derivatization Strategies

Information regarding the analysis of this compound by Gas Chromatography, including any necessary derivatization strategies to enhance volatility or detection, is not available.

of this compound

Computational chemistry provides powerful tools for the in-depth analysis of molecular structures, properties, and interactions. For a molecule such as this compound, these methods offer insights that are complementary to experimental data, aiding in the prediction of its behavior and its potential applications in medicinal chemistry and materials science.

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely employed to predict geometries, energies, and vibrational frequencies. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be utilized to determine the optimized molecular geometry. These calculations would likely confirm that the piperidine ring adopts a stable chair conformation.

The vibrational frequencies can also be computed to simulate the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and the presence of key functional groups. The calculated frequencies are often scaled to better match experimental values. For instance, the characteristic vibrational modes for the acetamido and Boc groups would be of particular interest.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Hypothetical DFT Data)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (Amide)Stretching~3300
C=O (Amide I)Stretching~1680
C=O (Boc)Stretching~1700
C-N (Amide)Stretching~1250
C-O (Boc)Stretching~1160

Note: These are representative values and the exact frequencies would be determined by specific DFT calculations.

Conformational Analysis and Prediction of Stable Conformers

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional conformation. For this compound, the piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain. The substituents—the acetamido and Boc groups—can adopt either axial or equatorial positions.

Computational conformational analysis can predict the relative energies of these different conformers. It is generally understood that for N-acylpiperidines, there can be a preference for the axial orientation of a substituent at the 2-position due to pseudoallylic strain. However, for a 3-substituted piperidine like the target molecule, the large tert-butoxycarbonyl (Boc) group on the nitrogen and the acetamido group at the 3-position will have their own steric demands. The most stable conformer is likely to have the bulky Boc group and the acetamido group in positions that minimize steric hindrance, which is typically the equatorial position for the 3-substituent. The relative energies of the possible chair conformers can be calculated to determine their population distribution at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer (3-acetamido group)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Equatorial0.00>95
Axial>2.0<5

3D Shape Analysis (e.g., Principal Moment of Inertia)

The three-dimensional shape of a molecule is a critical determinant of its ability to interact with biological targets. Principal Moments of Inertia (PMI) analysis is a method used to quantify and classify the 3D shape of a molecule. By calculating the principal moments of inertia (I₁, I₂, I₃) from the mass distribution of the molecule's lowest energy conformation, a molecule can be plotted on a triangular graph with vertices representing rod-like, disc-like, and spherical shapes.

For drug discovery, it is often desirable to have molecules with greater three-dimensionality, as they can offer better selectivity and physicochemical properties compared to flat aromatic compounds. A virtual library of synthetically accessible 3D fragments based on piperidine scaffolds has been analyzed using PMI plots. tandfonline.com These studies have shown that substituted piperidines occupy a wide area of chemical space away from the rod-disc axis, indicating their significant 3D character. tandfonline.com It is expected that this compound, with its non-planar piperidine core and bulky substituents, would also exhibit a high degree of three-dimensionality.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies in Molecular Design

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are methodologies used in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. These studies are crucial for the rational design of new and more potent drug candidates.

While specific QSAR or SAR studies for this compound are not widely published, the general principles can be applied. For a series of analogs of this compound, a QSAR model could be developed by correlating variations in physicochemical properties (descriptors) with changes in biological activity.

Key aspects that would be considered in a QSAR/SAR study of this compound analogs include:

Steric Effects: The size and shape of substituents on the piperidine ring and the acetamido group would be varied to probe the steric requirements of the target binding site.

Electronic Effects: The electronic properties of the molecule, such as the charge distribution and dipole moment, could be modified by introducing electron-donating or electron-withdrawing groups.

Hydrophobicity: The lipophilicity of the molecule, often quantified by LogP, is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a predictive QSAR model could be built. Such a model would guide the design of new compounds with improved potency and selectivity.

Future Research Directions and Challenges

Development of More Efficient, Sustainable, and Green Synthetic Routes

Current synthetic strategies for piperidine (B6355638) derivatives, while effective, often rely on harsh reagents, multi-step processes, and generate significant chemical waste. The future of organic synthesis is increasingly focused on the principles of green chemistry, which aim to minimize environmental impact. Research in this area is directed towards developing more atom-economical and environmentally benign methods for the synthesis of 3-Acetamido-1-Boc-piperidine and related structures.

Key areas of development include:

Catalytic Systems: There is a strong emphasis on the development and application of novel catalytic systems that can facilitate the synthesis of piperidines with high efficiency and selectivity. This includes the use of earth-abundant metal catalysts and metal-free catalytic systems to reduce reliance on precious metals. nih.gov For instance, the use of a nano-γ-alumina supported Sb(V) catalyst has been shown to be effective in the synthesis of bis-spiro piperidine derivatives under ultrasonic irradiation, offering a green and energy-sustainable approach. rsc.org

Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. acs.org ω-Transaminases, for example, have been successfully employed in the asymmetric synthesis of 3-amino-1-Boc-piperidine from a prochiral ketone precursor, providing a direct, one-step route to the chiral amine with high yield and enantiomeric excess. beilstein-journals.orgmdpi.com This enzymatic approach operates under mild conditions in aqueous media, significantly reducing the environmental footprint of the synthesis. acs.org

Flow Chemistry: Continuous flow synthesis is another promising avenue for greener chemical production. This technology allows for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. The application of flow chemistry to the synthesis of piperidine derivatives can lead to more efficient and scalable processes with minimized waste generation. researchgate.net

Alternative Solvents and Reagents: A significant focus of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. Research into the use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions are critical for improving the sustainability of piperidine synthesis. Additionally, moving away from hazardous reagents like piperidine in processes like solid-phase peptide synthesis (SPPS) to greener alternatives like 4-methylpiperidine (B120128) (4-MP) can lead to improved product purity and less hazardous waste. advancedchemtech.com

Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives
MethodologyAdvantagesChallenges
Traditional Synthesis Well-established, versatileOften requires harsh conditions, multi-step, generates waste
Catalytic Methods High efficiency, selectivity, potential for atom economyCatalyst cost and toxicity, catalyst recovery and reuse
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally benignLimited substrate scope, enzyme stability, cost of enzymes
Flow Chemistry Precise control, improved safety, scalability, reduced wasteInitial setup cost, potential for clogging

Advancements in Highly Stereoselective and Enantioselective Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective and enantioselective synthesis of substituted piperidines is of paramount importance. While classical resolution methods can be employed, the direct asymmetric synthesis of a single enantiomer is a more efficient and desirable approach.

Future research in this area will likely focus on:

Asymmetric Catalysis: The development of new chiral catalysts and ligands for transition-metal-catalyzed reactions is a major focus. These catalysts can enable the enantioselective synthesis of piperidines through various transformations, including hydrogenation, cyclization, and C-H functionalization. mdpi.comnih.gov For instance, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of pyridinium (B92312) salts to produce chiral piperidines. mdpi.com

Organocatalysis: Chiral organocatalysts have emerged as a powerful tool for asymmetric synthesis. These small organic molecules can catalyze a wide range of transformations with high enantioselectivity, avoiding the use of potentially toxic metals.

Enzymatic Methods: As mentioned previously, enzymes such as ω-transaminases are highly effective for the enantioselective synthesis of chiral amines. beilstein-journals.orgmdpi.com Further research into identifying and engineering new enzymes with broader substrate scopes and improved stability will expand the utility of biocatalysis in the synthesis of chiral piperidine derivatives. acs.org The immobilization of these enzymes can also enhance their stability and reusability, making the process more economically viable for industrial applications. beilstein-journals.orgresearchgate.net

Exploration of Novel and Diverse Functionalization Strategies

The versatility of the piperidine scaffold stems from the ability to introduce a wide range of functional groups at various positions on the ring. The development of novel and efficient methods for the functionalization of pre-formed piperidine rings, such as this compound, is crucial for creating diverse molecular libraries for drug discovery and other applications.

Key areas for future exploration include:

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for modifying organic molecules. acs.org Recent advances have shown the potential for regioselective C-H functionalization of N-Boc-piperidines, allowing for the introduction of various substituents at specific positions on the ring. researchgate.netbeilstein-journals.org This approach avoids the need for pre-functionalized starting materials and lengthy synthetic sequences.

Late-Stage Functionalization: The ability to modify complex molecules at a late stage of the synthesis is highly desirable in drug discovery, as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. Developing methods for the late-stage functionalization of the piperidine ring in complex, drug-like molecules is a significant challenge and an important area of future research. acs.org

Novel Cyclization Reactions: The development of new cyclization strategies to construct the piperidine ring with diverse substitution patterns is an ongoing area of research. ajchem-a.comresearchgate.net This includes the exploration of new catalytic systems and reaction cascades that can assemble the piperidine core from simple starting materials in a single step.

Design of Next-Generation Piperidine-Based Scaffolds for Chemical Library Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a large number of approved drugs. enamine.netdntb.gov.uathieme-connect.com The design and synthesis of novel piperidine-based scaffolds with diverse three-dimensional shapes are essential for exploring new areas of chemical space and identifying new drug candidates. rsc.org

Future efforts in this area will involve:

Scaffold Diversity: Moving beyond simple monosubstituted and disubstituted piperidines to more complex, three-dimensional scaffolds is a key objective. This includes the synthesis of spirocyclic, bridged, and fused piperidine systems, which can provide access to novel molecular geometries. enamine.net

Fragment-Based Drug Discovery: The synthesis of smaller, fragment-like piperidine derivatives is important for fragment-based drug discovery (FBDD) approaches. These fragments can be used to screen for binding to biological targets and then elaborated into more potent lead compounds. rsc.org

Combinatorial Chemistry: The development of robust and efficient synthetic routes to functionalized piperidines is crucial for the generation of large chemical libraries for high-throughput screening. thieme-connect.com

Table 2: Examples of Piperidine-Containing Drugs and Their Therapeutic Areas
Drug NameTherapeutic Area
Ritalin (Methylphenidate)ADHD
Risperdal (Risperidone)Antipsychotic
FentanylAnalgesic
Aricept (Donepezil)Alzheimer's Disease
Claritin (Loratadine)Antihistamine

Integration of Computational Design and Machine Learning with Experimental Synthetic Efforts

The integration of computational tools and machine learning (ML) with experimental chemistry is revolutionizing the field of drug discovery and development. nih.gov These approaches can be used to accelerate the design of new molecules, predict their properties, and optimize synthetic routes.

In the context of this compound and related compounds, future research will benefit from:

In Silico Design and Screening: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to design new piperidine derivatives with desired biological activities and to prioritize compounds for synthesis. rsc.orgnih.govresearchgate.net This can significantly reduce the time and cost associated with drug discovery.

Retrosynthetic Analysis: Machine learning algorithms are being developed to predict synthetic routes for complex molecules. nih.govchemrxiv.orgchemrxiv.org These tools can assist chemists in designing more efficient and novel synthetic pathways to piperidine-based targets.

Reaction Optimization: Machine learning models can be trained on experimental data to predict the optimal reaction conditions for a given transformation. nih.gov This can help to improve yields, reduce side products, and accelerate the development of new synthetic methods.

By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound and other piperidine-based building blocks, paving the way for the discovery of new medicines and materials.

Q & A

Q. How should researchers troubleshoot contradictory data between experimental yields and computational predictions in Boc-piperidine reactions?

  • Methodological Answer : Reconcile discrepancies by: (i) Validating computational models with experimental kinetics (e.g., Arrhenius plots for activation energy). (ii) Assessing competing pathways (e.g., sec-BuLi addition vs. deprotonation in lithiation reactions). (iii) Using DFT calculations (e.g., Gaussian) to refine transition-state geometries and identify overlooked intermediates .

Critical Considerations for Experimental Design

  • Reaction Solvent Selection : Polar aprotic solvents (e.g., THF) enhance Boc-group stability but may reduce lithiation efficiency. Balance polarity with reaction kinetics .
  • Toxicity Mitigation : While this compound lacks classified hazards, handle with nitrile gloves and fume hoods due to analog compounds’ irritant potential .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal (e.g., neutralization of lithium residues) .

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